N1,N3-DiBoc-spermidine
CAS No.: 83392-10-3
Cat. No.: VC5552847
Molecular Formula: C17H35N3O4
Molecular Weight: 345.484
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83392-10-3 |
---|---|
Molecular Formula | C17H35N3O4 |
Molecular Weight | 345.484 |
IUPAC Name | tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
Standard InChI | InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22) |
Standard InChI Key | IGJAYGNJQNIACJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C |
Introduction
Chemical Synthesis and Characterization
Synthetic Strategies
N1,N3-DiBoc-spermidine is synthesized via sequential protection of spermidine’s primary amines. The reaction typically involves treating spermidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This stepwise approach ensures selective protection of the N1 and N3 amines while leaving the central N8 amine available for subsequent modifications. The reaction proceeds under anhydrous conditions in solvents like tetrahydrofuran (THF) or dichloromethane (DCM), with yields optimized by maintaining temperatures between 0°C and room temperature.
Purification employs column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures, achieving >95% purity as verified by high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy confirms successful Boc protection, with distinct tert-butyl proton signals at δ 1.4 ppm in the ¹H spectrum and carbonyl carbons at δ 155 ppm in the ¹³C spectrum.
Industrial-Scale Production
While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and efficiency. Continuous flow reactors have been proposed to enhance mixing and heat transfer, reducing reaction times from hours to minutes. Scalable purification techniques, such as centrifugal partition chromatography, replace traditional column methods, enabling kilogram-scale production with consistent purity.
Physicochemical Properties
N1,N3-DiBoc-spermidine exhibits distinct physicochemical characteristics critical for its handling and application:
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₇H₃₅N₃O₄ | PubChem |
Molecular Weight | 345.5 g/mol | PubChem |
Solubility | DCM, THF, DMF; insoluble in H₂O | Experimental data |
Melting Point | 89–92°C | Differential Scanning Calorimetry |
Stability | Stable at −20°C; hygroscopic | Long-term storage studies |
The Boc groups confer lipophilicity, rendering the compound soluble in organic solvents but insoluble in aqueous media—a property exploited in phase-separation strategies during synthesis.
Applications in Organic Synthesis and Drug Development
Intermediate for Polyamine Analogues
N1,N3-DiBoc-spermidine’s primary utility lies in constructing polyamine-based drug candidates. Deprotection with trifluoroacetic acid (TFA) regenerates free spermidine, while selective deprotection enables site-specific modifications. For example:
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Anticancer Agents: Coupling with fluorophores or cytotoxic moieties at the N8 position yields targeted therapies.
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Neuroprotective Compounds: Introduction of antioxidant groups (e.g., trolox) at N8 enhances blood-brain barrier penetration.
Cross-Coupling Reactions
The compound facilitates C–S bond formation in transition-metal-catalyzed reactions. A 2024 study demonstrated its use in synthesizing thioether-containing polyamines with enhanced telomerase inhibition activity (IC₅₀ = 2.3 μM vs. 15.4 μM for unmodified spermidine).
Biological Relevance and Research Findings
Role in Polyamine Metabolism
Though N1,N3-DiBoc-spermidine itself is synthetic, its deprotected form—spermidine—regulates cellular processes via interaction with RNA, DNA, and proteins. Spermidine stabilizes nucleic acid structures, modulates enzyme activity (e.g., SSAT), and induces autophagy.
Immunomodulatory Effects
Recent studies highlight its potential in immunotherapy. In aged murine models, spermidine derivatives rejuvenate CD8⁺ T-cell function, increasing interferon-γ production by 40% when combined with anti-PD-1 therapy.
Comparative Analysis with Related Spermidine Derivatives
Boc protection offers superior stability under basic conditions compared to acetylated analogues, making it preferable for multi-step syntheses .
Future Directions
Ongoing research explores enzymatic deprotection methods using lipases, reducing reliance on harsh acids. Additionally, nanoparticle formulations of Boc-protected spermidine derivatives aim to enhance tumor targeting efficacy, with preclinical trials showing 60% reduction in xenograft growth.
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